molecular formula C6H5Cl B1429567 Chlorobenzene-3,5-D2 CAS No. 59164-10-2

Chlorobenzene-3,5-D2

Cat. No.: B1429567
CAS No.: 59164-10-2
M. Wt: 114.57 g/mol
InChI Key: MVPPADPHJFYWMZ-PBNXXWCMSA-N
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Description

Chlorobenzene-3,5-D2, also known as Chloro(3,5-2H2)benzene, is a deuterated form of chlorobenzene. It is a colorless, flammable liquid with a molecular formula of C6H3ClD2. This compound is used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobenzene-3,5-D2 can be synthesized through the deuteration of chlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of chlorobenzene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of chlorobenzene and deuterium gas over a palladium catalyst bed. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Chlorobenzene-3,5-D2 undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of deuterated phenol.

    Oxidation Reactions: It can be oxidized to form deuterated chlorobenzene derivatives.

    Reduction Reactions: this compound can be reduced to form deuterated benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Deuterated Phenol: Formed through nucleophilic substitution.

    Deuterated Chlorobenzene Derivatives: Formed through oxidation.

    Deuterated Benzene: Formed through reduction.

Scientific Research Applications

Chlorobenzene-3,5-D2 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chlorobenzene in various chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of chlorobenzene in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of chlorobenzene-based drugs.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of Chlorobenzene-3,5-D2 involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of reaction and the stability of intermediates.

Comparison with Similar Compounds

Chlorobenzene-3,5-D2 can be compared with other deuterated and non-deuterated chlorobenzene derivatives:

    Chlorobenzene: The non-deuterated form, which is widely used as a solvent and intermediate in chemical synthesis.

    Deuterated Chlorobenzene (Chlorobenzene-D5): Another deuterated form with five deuterium atoms, used in similar applications as this compound but with different isotopic labeling patterns.

    Fluorobenzene: A similar halobenzene compound with a fluorine atom instead of chlorine, used in different chemical and industrial applications.

This compound is unique due to its specific deuterium labeling, which makes it valuable for isotopic studies and applications where precise tracking of molecular transformations is required.

Properties

IUPAC Name

1-chloro-3,5-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-PBNXXWCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene-3,5-D2
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Chlorobenzene-3,5-D2
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Chlorobenzene-3,5-D2
Reactant of Route 4
Chlorobenzene-3,5-D2
Reactant of Route 5
Chlorobenzene-3,5-D2
Reactant of Route 6
Chlorobenzene-3,5-D2

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